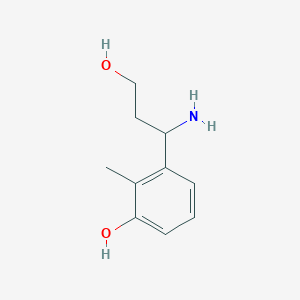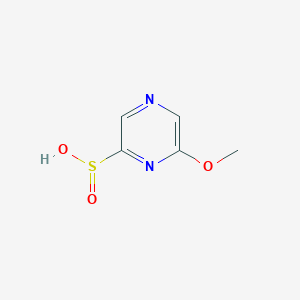
6-Methoxypyrazine-2-sulfinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxypyrazine-2-sulfinic acid is a compound that belongs to the class of sulfinic acids, which are known for their versatile reactivity and utility in organic synthesis. This compound features a pyrazine ring substituted with a methoxy group at the 6-position and a sulfinic acid group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxypyrazine-2-sulfinic acid can be achieved through various methods. One common approach involves the sulfinylation of 6-methoxypyrazine. This process typically requires the use of sulfinylating agents such as sulfinyl chlorides or sulfinates under controlled conditions .
Industrial Production Methods: Industrial production of sulfinic acids often involves the use of sulfinate salts due to their stability and ease of handling. These salts can be converted to the corresponding sulfinic acids through acidification . The process is scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxypyrazine-2-sulfinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols or other sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinic acid group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted pyrazines depending on the nucleophile used.
Scientific Research Applications
6-Methoxypyrazine-2-sulfinic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methoxypyrazine-2-sulfinic acid involves its reactivity as a sulfinic acid. It can act as a nucleophile or an electrophile in different chemical reactions. The sulfinic acid group can donate or accept electrons, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
3-Isobutyl-2-methoxypyrazine: Known for its strong aroma and used in flavor and fragrance industries.
2,5-Dimethyl-3-methoxypyrazine: Another methoxypyrazine with distinct chemical properties and applications.
Uniqueness: 6-Methoxypyrazine-2-sulfinic acid is unique due to the presence of both a methoxy group and a sulfinic acid group on the pyrazine ring. This combination imparts unique reactivity and makes it a valuable intermediate in various chemical syntheses .
Properties
Molecular Formula |
C5H6N2O3S |
|---|---|
Molecular Weight |
174.18 g/mol |
IUPAC Name |
6-methoxypyrazine-2-sulfinic acid |
InChI |
InChI=1S/C5H6N2O3S/c1-10-4-2-6-3-5(7-4)11(8)9/h2-3H,1H3,(H,8,9) |
InChI Key |
YELYAQNQSCKLNP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CC(=N1)S(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




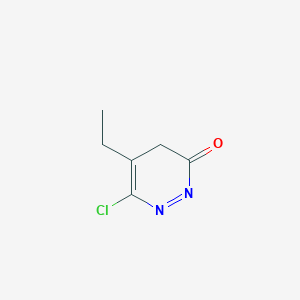
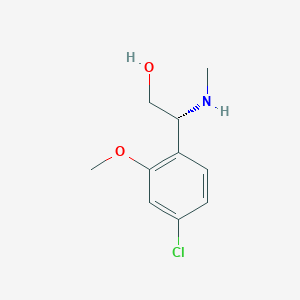
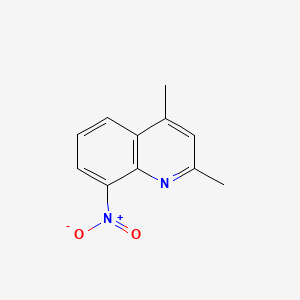
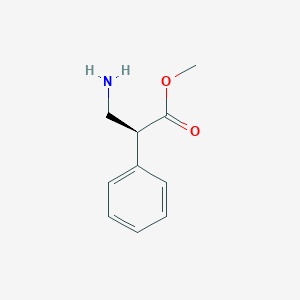
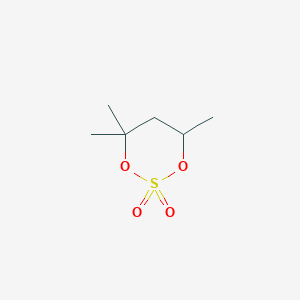
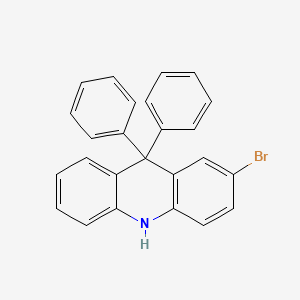


![1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B12966481.png)
![Acetonitrile, [(2-hydroxyethyl)amino]-](/img/structure/B12966489.png)
